Methysticin

Descripción general

Descripción

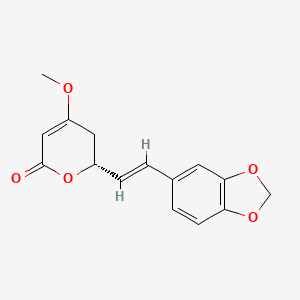

Methysticin is one of the six major kavalactones found in the kava plant . Research suggests that methysticin and the related compound dihydromethysticin have CYP1A1 inducing effects which may be responsible for their toxicity .

Synthesis Analysis

A highly efficient and green synthesis of (±)-methysticin was developed from inexpensive piperonal, requiring two extraction procedures and one chromatographic purification in the final step with 51% overall yield . This new method is superior compared to known literature procedures and is highly reproducible and scalable up to gram scale .Molecular Structure Analysis

Molecular docking studies based on the aryl hydrocarbon receptor (AhR)-ligand binding domain homology model reveals favorable binding to AhR for Methysticin compared with the remaining kavalactones .Chemical Reactions Analysis

Methysticin is known to induce the function of the hepatic enzyme CYP1A1 . This enzyme is involved in the toxification of benzo[a]pyrene into (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a highly carcinogenic substance .Physical And Chemical Properties Analysis

Methysticin has a chemical formula of C15H14O5 and a molar mass of 274.272 g·mol−1 . It is one of the six major kavalactones found in the kava plant .Aplicaciones Científicas De Investigación

Analytical Chemistry

Methysticin is used in the development of ultra-high-performance liquid chromatographic (UHPLC) separation methods. It is one of the six kava pyrones (methysticin, dihydromethysticin (DHM), kavain, dihydrokavain (DHK), desmethoxyyangonin (DMY), and yangonin) that are completely separated within 15 minutes using a HSS T3 column and a mobile phase at 60 °C .

Alzheimer’s Disease Research

Methysticin has been studied for its potential therapeutic effects in Alzheimer’s disease. Oral administration of methysticin has been shown to improve cognitive deficits in a mouse model of Alzheimer’s disease. This effect is thought to be due to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the oxidative stress defense .

Neuroprotection

The neuroprotective effects of methysticin are also being explored. Methysticin has been shown to reduce microgliosis and astrogliosis, which are hallmarks of neuroinflammation in neurodegenerative diseases. It also reduces the secretion of pro-inflammatory cytokines TNF-α and IL-17A .

Oxidative Stress Defense

Methysticin activates the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress. This makes methysticin a potential candidate for the treatment of diseases where oxidative stress plays a significant role .

Metabolism Studies

The metabolic profile of methysticin is being studied using rat and human liver microsomes and hepatocytes. Understanding the metabolism of methysticin can provide valuable information about its pharmacokinetics and pharmacodynamics .

Quality Control in Herbal Medicine

Methysticin is one of the key compounds in Piper methysticum (Kava), a plant used in traditional medicine. The quantification of methysticin in Kava raw materials and finished products is important for quality control and ensuring the efficacy of Kava-based herbal medicines .

Mecanismo De Acción

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the metabolism of certain substances in the body. Methysticin also activates Nrf2 in neurons and astroglia, which is involved in cellular responses to oxidative stress .

Mode of Action

Methysticin interacts with its targets in several ways. It induces the function of the hepatic enzyme CYP1A1 . This interaction is believed to be responsible for some of the compound’s pharmacological effects. Methysticin also potentiates GABA A receptor activity , contributing to the overall anxiolytic profile of the kava plant . Furthermore, it inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Biochemical Pathways

Methysticin affects several biochemical pathways. It induces the function of the hepatic enzyme CYP1A1, which is involved in the toxification of benzo[a]pyrene into a highly carcinogenic substance . Methysticin also activates the aryl hydrocarbon receptor (AhR) signaling pathway . This activation leads to the induction of CYP1A1, suggesting a potential interaction between kava or kavalactones and CYP1A1-mediated chemical carcinogenesis .

Pharmacokinetics

It is known that the compound’s lipophilic nature allows it to remain in the lipid membrane and potentially influence a variety of cell surface receptors . This characteristic may affect the compound’s bioavailability and its impact on the body.

Result of Action

The molecular and cellular effects of Methysticin’s action are diverse. It has been shown to have anxiolytic, analgesic, muscle relaxant, and mild anaesthetic effects . Other documented actions include sedation, euphoria, and both anticonvulsant and neuroprotective activity . These effects are believed to be due to the activity of the compounds present in the lipid-soluble fraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methysticin. For instance, in cultivated Kava plants, kavapyrone levels, which include Methysticin, appear to increase with irrigation and mineral nutrient supplementation . This suggests that the environment in which the Kava plant grows can impact the concentration of Methysticin and, consequently, its pharmacological effects.

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXBOVBADJOQH-FWEMWIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033674 | |

| Record name | Methysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methysticin | |

CAS RN |

495-85-2 | |

| Record name | (+)-Methysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M832AIJ6HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

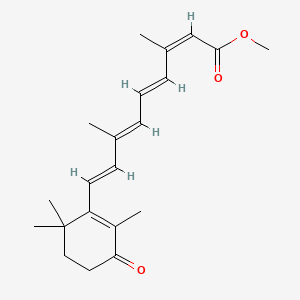

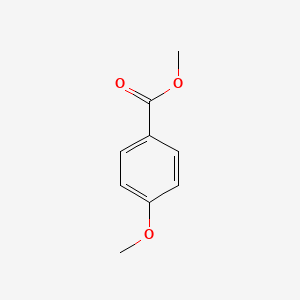

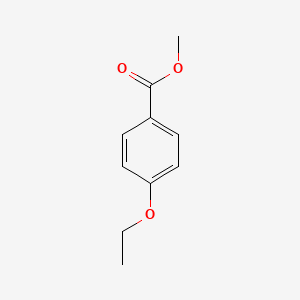

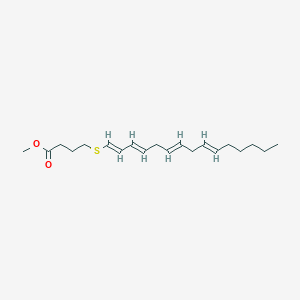

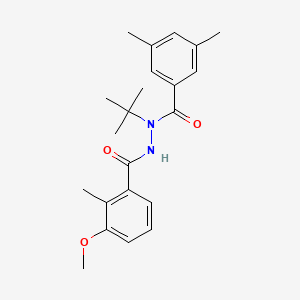

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

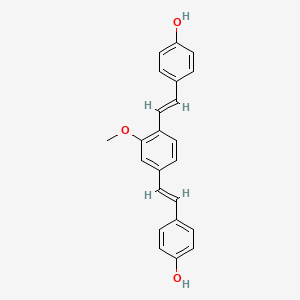

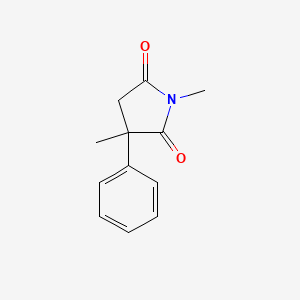

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)